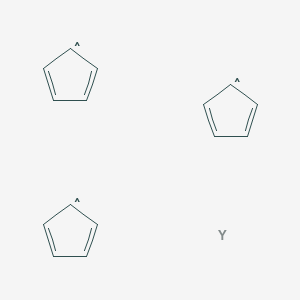

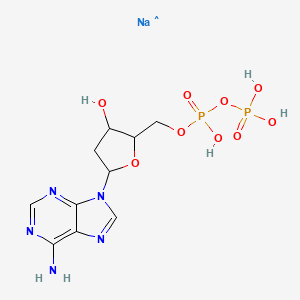

![molecular formula C15H16O7 B12059398 7-{[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-YL]oxy}-4-methylchromen-2-one](/img/structure/B12059398.png)

7-{[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-YL]oxy}-4-methylchromen-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Fortunellin , belongs to the flavonoid class. Its systematic name is 3-{[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy}-5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-3,4-dihydro-2H-1-benzopyran-4-one . Let’s break down its structure:

Flavonoid Backbone: Fortunellin features a chromenone (benzopyranone) core, which is characteristic of flavonoids.

Glycoside: It contains a sugar moiety attached to the chromenone ring via an oxygen bridge.

Métodos De Preparación

Synthetic Routes::

Natural Sources: Fortunellin is naturally found in citrus fruits, such as kumquats and oranges.

Chemical Synthesis: While natural extraction is common, chemical synthesis involves glycosylation reactions between the aglycone (chromenone) and a sugar precursor.

Extraction: Industrial production often relies on extracting fortunellin from citrus peels.

Purification: The compound is then purified using chromatography techniques.

Análisis De Reacciones Químicas

Reactions::

Oxidation: Fortunellin can undergo oxidation reactions, leading to the formation of various derivatives.

Glycosylation: The sugar moiety can be modified or replaced.

Hydrolysis: The glycosidic bond can be cleaved.

Oxidation: Mild oxidants like hydrogen peroxide (H₂O₂) or metal-based reagents.

Glycosylation: Glycosyl donors (e.g., glucose, mannose) and glycosyl acceptors (aglycone).

Hydrolysis: Acidic conditions (e.g., sulfuric acid).

Aglycone Derivatives: Various aglycone modifications (e.g., methylation, hydroxylation).

Sugar Variants: Different sugar moieties attached to the chromenone.

Aplicaciones Científicas De Investigación

Fortunellin has diverse applications:

Antioxidant: Due to its hydroxyl groups, it scavenges free radicals.

Anti-Inflammatory: It inhibits inflammatory pathways.

Cardioprotective: May reduce cardiovascular risk.

Anticancer: Some studies suggest anticancer potential.

Mecanismo De Acción

Targets: Fortunellin interacts with enzymes, receptors, and signaling pathways.

Antioxidant Pathways: It modulates oxidative stress-related pathways.

Comparación Con Compuestos Similares

Similar Compounds:

Propiedades

IUPAC Name |

7-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-4-methylchromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O7/c1-7-4-12(17)21-10-5-8(2-3-9(7)10)20-15-14(19)13(18)11(6-16)22-15/h2-5,11,13-16,18-19H,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAGLTVBWEMHJRP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(O3)CO)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

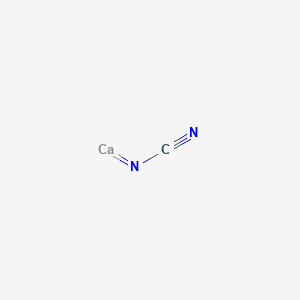

![[1,1'-Bis(diphenylphosphino)ferrocene]dichloronickel(II), 97%](/img/structure/B12059318.png)

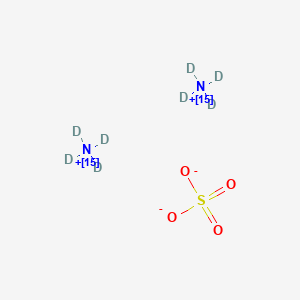

![5-Hydroxy-2,8,9-trioxa-1-bismabicyclo[3.3.2]decane-3,7,10-trione](/img/structure/B12059340.png)

![(As,as)-1,1#-bis[-(dimethylamino)benzyl]-(R,R)-2,2#-bis(dicyclohexylphosp](/img/structure/B12059366.png)

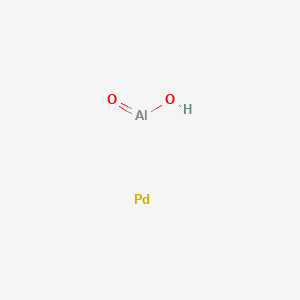

![[(3R,3aR,6S,6aR)-3-phenylmethoxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] 2-(triphenyl-lambda5-phosphanylidene)acetate](/img/structure/B12059394.png)